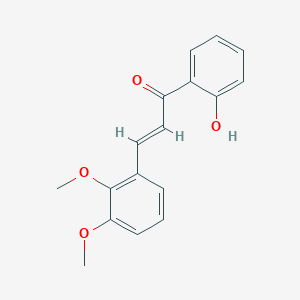

2,3-Dimethoxy-2'-hydroxychalcone

説明

2,3-ジメトキシ-2'-ヒドロキシカルコンは、カルコン誘導体であり、フェノール系化合物のフラボノイド類に属します。 カルコンは、その多様な生物活性で知られており、構造的特徴から「開鎖型フラボノイド」と呼ばれることもよくあります。

2. 製法

合成経路と反応条件: 2,3-ジメトキシ-2'-ヒドロキシカルコンの合成は、通常、2,3-ジメトキシベンズアルデヒドと2'-ヒドロキシアセトフェノンとのクライスン・シュミット縮合反応によって行われます。 反応は通常、エタノールまたはメタノール溶媒中で、水酸化ナトリウムまたは水酸化カリウムなどの塩基の存在下で行われます。 。反応混合物を室温またはわずかに昇温して撹拌し、カルコンが完全に生成されるまで反応させます。

工業的生産方法: 2,3-ジメトキシ-2'-ヒドロキシカルコンの工業的生産は、同様の合成経路に従いますが、より大規模に行われます。反応条件は、高収率と高純度を確保するために最適化されています。 生成物は、再結晶またはクロマトグラフィー法で精製し、目的の化合物を得ます。 .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dimethoxy-2’-hydroxychalcone typically involves the Claisen-Schmidt condensation reaction between 2,3-dimethoxybenzaldehyde and 2’-hydroxyacetophenone. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide in an ethanol or methanol solvent . The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the chalcone is complete.

Industrial Production Methods: Industrial production of 2,3-dimethoxy-2’-hydroxychalcone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using recrystallization or chromatographic techniques to obtain the desired compound .

化学反応の分析

反応の種類: 2,3-ジメトキシ-2'-ヒドロキシカルコンは、以下を含む様々な化学反応を起こします。

酸化: ヨウ素またはパラジウム(II)触媒などの酸化剤を使用して、フラボンまたはフラバノンを形成するように酸化できます。

還元: カルコンの還元は、ジヒドロカルコンの形成につながります。

置換: 芳香環上のヒドロキシル基とメトキシ基は、求電子置換反応を起こすことができます。

一般的な試薬と条件:

酸化: ヨウ素、パラジウム(II)触媒、およびその他の酸化剤。

還元: 活性炭担持パラジウム触媒の存在下での水素ガス。

置換: ハロゲンまたはニトロ化剤などの求電子試薬。

生成される主な生成物:

フラボンおよびフラバノン: 酸化反応によって生成されます。

ジヒドロカルコン: 還元反応によって生成されます。

4. 科学研究の応用

科学的研究の応用

Anti-inflammatory Effects

DMHC has been extensively studied for its anti-inflammatory properties. Research indicates that it effectively ameliorates inflammation by inhibiting the expression of intercellular adhesion molecule-1 (ICAM-1) in keratinocytes under tumor necrosis factor-alpha (TNF-α) stimulation. This inhibition occurs through the suppression of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) activation and the induction of heme oxygenase-1 (HO-1) .

Case Study: TNF-α-Induced Inflammation

In a study involving human keratinocyte cells (HaCaT), DMHC was shown to significantly reduce TNF-α-induced ICAM-1 expression and subsequent monocyte adhesion. The findings suggest that DMHC could be a potential therapeutic agent for inflammatory skin diseases such as atopic dermatitis .

Antioxidant Properties

The compound also exhibits strong antioxidant activities. It has been demonstrated to scavenge free radicals and inhibit oxidative stress-related pathways, contributing to cellular protection against damage caused by reactive oxygen species (ROS). This property is particularly beneficial in preventing cellular aging and various oxidative stress-related diseases .

Research Findings

A study highlighted the ability of DMHC to inhibit nitric oxide production in lipopolysaccharide-stimulated macrophages, further underscoring its role as an antioxidant by blocking pathways leading to oxidative stress .

Anticancer Potential

DMHC has shown promising results in anticancer research, particularly against various cancer cell lines. Its cytotoxic effects have been evaluated using the MTT assay against HeLa cancer cells, revealing significant anticancer activity despite not inducing apoptosis at certain concentrations .

Case Study: HeLa Cell Line

In vitro studies demonstrated that DMHC exhibited low IC50 values against HeLa cells, suggesting potential as an anticancer agent. Flow cytometry analysis indicated that while DMHC did not significantly induce apoptosis, it did affect cell viability and necrosis rates, indicating a need for further investigation into its mechanisms of action .

Summary Table of Applications

作用機序

2,3-ジメトキシ-2'-ヒドロキシカルコンの生物活性は、様々な分子標的と経路と相互作用する能力に起因しています。

NF-κB経路の阻害: この化合物は、NF-κB経路を阻害することが示されており、炎症マーカーの発現が低下します。

HO-1の誘導: ヘムオキシゲナーゼ-1 (HO-1)の発現を誘導します。HO-1は、酸化ストレスに対する保護効果があります。

類似化合物:

- 2,4'-ジメトキシ-2'-ヒドロキシカルコン

- 2,5'-ジメトキシ-2'-ヒドロキシカルコン

- 2,6'-ジメトキシ-2'-ヒドロキシカルコン

比較: 2,3-ジメトキシ-2'-ヒドロキシカルコンは、芳香環上の特定の置換パターンが化学反応性と生物活性を左右するため、ユニークです。 他の類似化合物と比較して、生物学的効果の効力と選択性が異なる場合があります。 .

類似化合物との比較

- 2,4’-Dimethoxy-2’-hydroxychalcone

- 2,5’-Dimethoxy-2’-hydroxychalcone

- 2,6’-Dimethoxy-2’-hydroxychalcone

Comparison: 2,3-Dimethoxy-2’-hydroxychalcone is unique due to its specific substitution pattern on the aromatic rings, which influences its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different levels of potency and selectivity in its biological effects .

生物活性

2,3-Dimethoxy-2'-hydroxychalcone (DMHC) is a flavonoid compound belonging to the chalcone class, recognized for its diverse biological activities. As a derivative of chalcone, DMHC exhibits potential in various therapeutic applications, particularly in cancer treatment and inflammation modulation.

The primary mechanism through which DMHC exerts its biological effects is by targeting the NF-κB signaling pathway . This pathway is crucial in regulating immune responses and inflammation. DMHC has been shown to inhibit the activation of NF-κB, leading to reduced expression of inflammatory markers such as tumor necrosis factor-alpha (TNF-α) and intercellular adhesion molecule-1 (ICAM-1) in human keratinocyte cell lines (HaCaT) .

Key Biochemical Pathways

- Inhibition of NF-κB Activation : DMHC suppresses TNF-α-induced ICAM-1 expression, which is significant for monocyte adhesion and recruitment during inflammatory responses.

- Induction of Heme Oxygenase-1 (HO-1) : DMHC promotes the expression of HO-1, an enzyme with anti-inflammatory properties, further contributing to its protective effects against oxidative stress .

Anti-Cancer Properties

DMHC has demonstrated promising anti-cancer effects, particularly against various cancer cell lines. Research indicates that DMHC can induce apoptosis and inhibit cell proliferation through several mechanisms:

- Cytotoxicity Against Cancer Cells : In vitro studies have shown that DMHC exhibits cytotoxic effects on HeLa cervical cancer cells, with an IC50 value indicating significant potency .

- Mechanisms of Action : The compound may induce apoptosis through mitochondrial pathways and autophagy modulation, as evidenced by increased levels of pro-apoptotic proteins and markers associated with autophagy .

| Cell Line | IC50 (µM) | Apoptosis Induction | Mechanism |

|---|---|---|---|

| HeLa | 5.04 | Late Apoptosis | Mitochondrial pathway activation |

| MCF-7 (Breast) | 6.3 | G0/G1 Phase Arrest | Autophagy activation |

| MDA-MB-231 | 7.7 | G2/M Phase Arrest | Intrinsic apoptosis pathway |

Anti-inflammatory Effects

DMHC exhibits significant anti-inflammatory properties by:

- Reducing Nitric Oxide Production : Studies indicate that DMHC can inhibit nitric oxide production in lipopolysaccharide-stimulated macrophages, a key player in inflammatory responses .

- Cytokine Modulation : The compound effectively downregulates pro-inflammatory cytokines such as IL-1β and IL-6, contributing to its overall anti-inflammatory profile .

Case Studies and Research Findings

Several studies have explored the biological activities of DMHC:

- Cytotoxicity Study on HeLa Cells :

- Inflammation Modulation in Keratinocytes :

- Autophagy and Apoptosis in Breast Cancer Cells :

特性

IUPAC Name |

3-(2,3-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O4/c1-20-16-9-5-6-12(17(16)21-2)10-11-15(19)13-7-3-4-8-14(13)18/h3-11,18H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKKXNGSRSNONCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C=CC(=O)C2=CC=CC=C2O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501193035 | |

| Record name | 3-(2,3-Dimethoxyphenyl)-1-(2-hydroxyphenyl)-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501193035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42220-80-4 | |

| Record name | 3-(2,3-Dimethoxyphenyl)-1-(2-hydroxyphenyl)-2-propen-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42220-80-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2,3-Dimethoxyphenyl)-1-(2-hydroxyphenyl)-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501193035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How does DMHC exert its anti-inflammatory effects at the cellular level?

A1: The research paper highlights that DMHC inhibits the expression of intercellular adhesion molecule-1 (ICAM-1) in HaCaT cells stimulated with tumor necrosis factor-alpha (TNF-α) []. ICAM-1 plays a crucial role in the adhesion and migration of leukocytes to inflammation sites. The study demonstrated that DMHC achieves this inhibition through two primary mechanisms:

Q2: What is the significance of studying DMHC's effects in the context of skin inflammation?

A2: The choice of HaCaT cells, a human keratinocyte cell line, as the model system is particularly relevant because keratinocytes are key players in the pathogenesis of inflammatory skin diseases such as atopic dermatitis []. The overexpression of adhesion molecules like ICAM-1 on keratinocytes contributes significantly to the infiltration of leukocytes into the skin, perpetuating the inflammatory cascade. Therefore, the ability of DMHC to inhibit TNF-α-induced ICAM-1 expression in keratinocytes suggests its potential as a therapeutic agent for inflammatory skin conditions.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。